7-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-1-(4-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one
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Overview
Description
7-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-1-(4-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one is a complex organic compound characterized by its unique structural features
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-1-(4-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one typically involves multi-step organic synthesis. A common synthetic route might include:
Formation of the Benzodioxole Moiety: Starting with a precursor such as 4,7-dimethoxy-1,3-benzodioxole, which can be synthesized from catechol derivatives through methoxylation and cyclization reactions.
Introduction of the Fluorophenyl Group: This step involves the coupling of a fluorophenyl group to the benzodioxole intermediate, often using palladium-catalyzed cross-coupling reactions like Suzuki or Heck coupling.
Construction of the Imidazopyridinone Core: The final step includes the formation of the imidazopyridinone ring system through cyclization reactions, which may involve the use of amines and carbonyl compounds under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and benzodioxole moieties, using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the imidazopyridinone ring, using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Sodium hydride, potassium tert-butoxide, and various nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound might be used as a probe to study enzyme interactions or as a ligand in receptor binding studies due to its unique structural features.
Medicine
Potential medicinal applications include its use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors involved in diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 7-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-1-(4-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The pathways involved might include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
7-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-1-phenyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one: Lacks the fluorine atom, which might affect its reactivity and binding affinity.
7-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-1-(4-chlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one: Contains a chlorine atom instead of fluorine, potentially altering its chemical properties and biological activity.
Uniqueness
The presence of the fluorophenyl group in 7-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-1-(4-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one imparts unique electronic and steric properties, which can influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Properties
Molecular Formula |
C21H18FN3O5 |
---|---|
Molecular Weight |
411.4 g/mol |
IUPAC Name |
7-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-1-(4-fluorophenyl)-6,7-dihydro-4H-imidazo[4,5-b]pyridin-5-one |
InChI |
InChI=1S/C21H18FN3O5/c1-27-15-7-14(18(28-2)20-19(15)29-10-30-20)13-8-16(26)24-21-17(13)25(9-23-21)12-5-3-11(22)4-6-12/h3-7,9,13H,8,10H2,1-2H3,(H,24,26) |
InChI Key |
MIVGUSXOMDWKKA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C(=C1)C3CC(=O)NC4=C3N(C=N4)C5=CC=C(C=C5)F)OC)OCO2 |
Origin of Product |
United States |
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